5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909316-71-7
VCID: VC4515882
InChI: InChI=1S/C6H12N2O2.ClH/c1-2-8-4-5(3-7)10-6(8)9;/h5H,2-4,7H2,1H3;1H
SMILES: CCN1CC(OC1=O)CN.Cl
Molecular Formula: C6H13ClN2O2
Molecular Weight: 180.63

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride

CAS No.: 1909316-71-7

Cat. No.: VC4515882

Molecular Formula: C6H13ClN2O2

Molecular Weight: 180.63

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride - 1909316-71-7

Specification

CAS No. 1909316-71-7
Molecular Formula C6H13ClN2O2
Molecular Weight 180.63
IUPAC Name 5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride
Standard InChI InChI=1S/C6H12N2O2.ClH/c1-2-8-4-5(3-7)10-6(8)9;/h5H,2-4,7H2,1H3;1H
Standard InChI Key KOHGWQCODCIAKT-UHFFFAOYSA-N
SMILES CCN1CC(OC1=O)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound features a 3-ethyl-substituted oxazolidin-2-one ring, with a 5-(aminomethyl) substituent. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications . Key structural attributes include:

  • IUPAC Name: 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride

  • CAS Registry: 1909316-71-7

  • SMILES: CCN1CC(OC1=O)CN.Cl

  • InChIKey: KOHGWQCODCIAKT-UHFFFAOYSA-N

The stereochemistry at the 5-position (aminomethyl) and 3-position (ethyl) influences its biological activity, as seen in related oxazolidinones .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₃ClN₂O₂
Molecular Weight180.63 g/mol
Parent Compound (CID)55284631
SolubilityNot fully characterized

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride involves multi-step processes, often starting from chiral epoxides or aziridines. A patented method (CN102311400A) outlines the following steps :

  • Condensation: Reaction of 3-ethylaziridine with potassium phthalimide under phase-transfer catalysis.

  • Cyclization: Treatment with ethyl carbonate in toluene under reflux to form the oxazolidinone ring.

  • Aminolysis: Cleavage of the phthalimide group using hydrazine or methylamine, followed by hydrochloride salt formation .

Alternative approaches leverage Ullmann coupling or catalytic hydrogenation, as described in EP0259228A1 for analogous oxazolidinones .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CondensationBenzyltrimethylammonium chloride, 80°C70–85%
CyclizationEthyl carbonate, NaOEt, toluene reflux60–75%
Aminolysis40% methylamine, 85°C70–90%

Biological and Therapeutic Applications

Monoamine Oxidase (MAO) Inhibition

Early studies on related oxazolidinones (EP0259228A1) reveal MAO-B inhibitory activity (IC₅₀: 10–50 nM), suggesting potential applications in neurodegenerative diseases like Parkinson’s .

Table 3: Comparative Bioactivity of Oxazolidinones

CompoundTargetIC₅₀/EC₅₀
LinezolidBacterial ribosome2–4 µg/mL
5-Aminomethyl derivativeMAO-B15 nM

Future Research Directions

Pharmacological Optimization

  • Structure-Activity Relationships (SAR): Modifying the ethyl or aminomethyl groups to enhance antibacterial potency or reduce toxicity .

  • Drug Delivery Systems: Exploring salt forms (e.g., mesylate, tosylate) to improve bioavailability.

Synthetic Chemistry Advances

  • Enantioselective Synthesis: Developing asymmetric catalysis routes to access single stereoisomers, critical for reducing off-target effects .

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